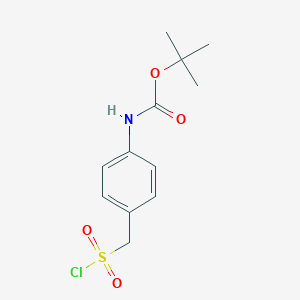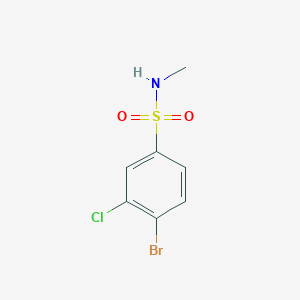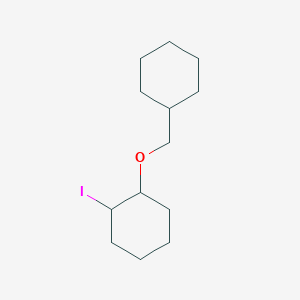
1-(Cyclohexylmethoxy)-2-iodocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethoxy)-2-iodocyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexylmethoxy group and an iodine atom attached to a cyclohexane ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethoxy)-2-iodocyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexylmethanol with iodine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate cyclohexylmethoxy iodide, which then undergoes intramolecular cyclization to yield the desired product.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclohexylmethoxyboronic acid derivative is reacted with an iodo-cyclohexane derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylmethoxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The cyclohexylmethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom and form cyclohexylmethoxycyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of cyclohexylmethoxy derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of cyclohexylmethoxy ketones or aldehydes.
Reduction: Formation of cyclohexylmethoxycyclohexane.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethoxy)-2-iodocyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethoxy)-2-iodocyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The presence of the iodine atom and the cyclohexylmethoxy group allows for selective reactivity and interaction with other molecules, leading to the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethoxycyclohexane: Lacks the iodine atom, resulting in different reactivity and chemical properties.
2-Iodocyclohexanol: Contains a hydroxyl group instead of the cyclohexylmethoxy group, leading to different chemical behavior.
Cyclohexylmethoxybenzene: Contains a benzene ring instead of a cyclohexane ring, resulting in different aromatic properties.
Uniqueness
1-(Cyclohexylmethoxy)-2-iodocyclohexane is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom on the cyclohexane ring. This combination imparts specific reactivity and chemical properties that are not observed in similar compounds. The iodine atom provides a site for nucleophilic substitution, while the cyclohexylmethoxy group offers steric and electronic effects that influence the compound’s behavior in various chemical reactions.
Propiedades
Fórmula molecular |
C13H23IO |
|---|---|
Peso molecular |
322.23 g/mol |
Nombre IUPAC |
1-(cyclohexylmethoxy)-2-iodocyclohexane |
InChI |
InChI=1S/C13H23IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h11-13H,1-10H2 |
Clave InChI |
XQFGPYSCJXEGMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2CCCCC2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


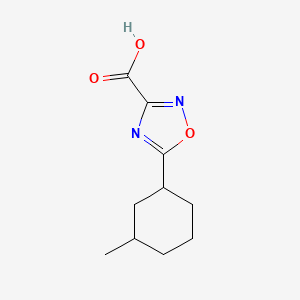

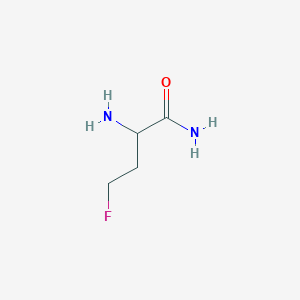
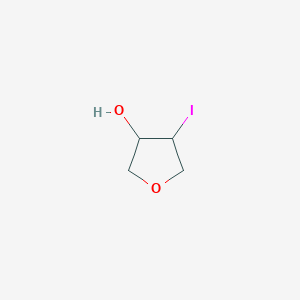
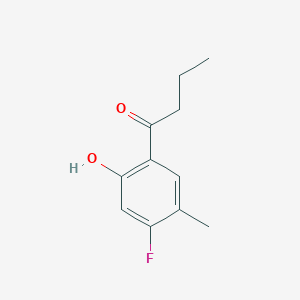
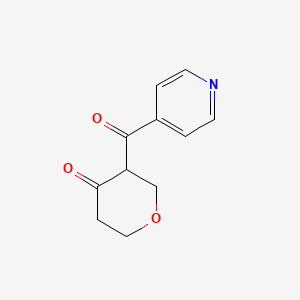
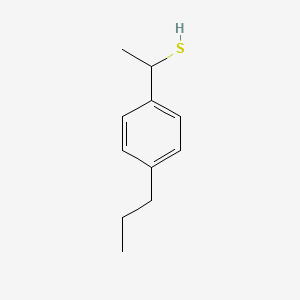
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
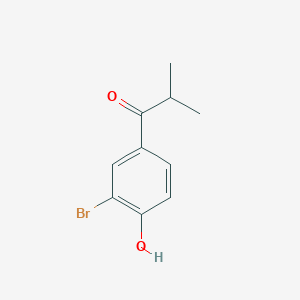
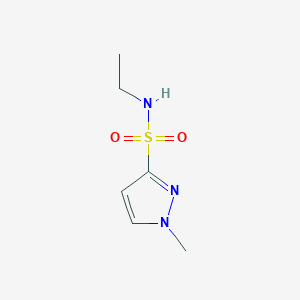
![1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)
